molecular formula C14H23NO5 B8205735 rel-6-(tert-Butyl) 7a-methyl (4aS,7aS)-tetrahydropyrano[2,3-c]pyrrole-6,7a(2H,7H)-dicarboxylate

rel-6-(tert-Butyl) 7a-methyl (4aS,7aS)-tetrahydropyrano[2,3-c]pyrrole-6,7a(2H,7H)-dicarboxylate

Cat. No.: B8205735
M. Wt: 285.34 g/mol
InChI Key: ACJDFLUXJHGXAG-IINYFYTJSA-N
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Description

rel-6-(tert-Butyl) 7a-methyl (4aS,7aS)-tetrahydropyrano[2,3-c]pyrrole-6,7a(2H,7H)-dicarboxylate is a bicyclic heterocyclic compound featuring a fused tetrahydropyrano-pyrrole scaffold. The molecule is distinguished by two ester functionalities: a tert-butyl group at position 6 and a methyl group at position 7a.

Properties

IUPAC Name

6-O-tert-butyl 7a-O-methyl (4aS,7aS)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-6,7a-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-8-10-6-5-7-19-14(10,9-15)11(16)18-4/h10H,5-9H2,1-4H3/t10-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJDFLUXJHGXAG-IINYFYTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCOC2(C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCO[C@@]2(C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound rel-6-(tert-Butyl) 7a-methyl (4aS,7aS)-tetrahydropyrano[2,3-c]pyrrole-6,7a(2H,7H)-dicarboxylate (CAS No. 2828438-45-3) is a derivative of tetrahydropyrano-pyrrole that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological screening, and pharmacological implications of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C15H23NO4C_{15}H_{23}NO_4, with a molar mass of approximately 281.35 g/mol. The structure features a pyrrole ring fused with a tetrahydropyran moiety, which contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves cyclization reactions that form the core pyrrole structure followed by functionalization to introduce the tert-butyl and carboxylate groups. Research has shown that modifications of the tetrahydropyrano-pyrrole scaffold can significantly influence the biological activity of the resulting compounds.

Biological Activity

Recent studies have highlighted various biological activities associated with similar pyrrole derivatives. The following table summarizes key findings related to This compound and related compounds:

Activity Description Reference
AntimicrobialExhibited significant antibacterial and antifungal properties against various strains.
Anti-inflammatoryDemonstrated ability to reduce inflammation markers in vitro and in vivo models.
AntioxidantShowed potential in scavenging free radicals and reducing oxidative stress.
AnticancerInduced apoptosis in cancer cell lines through modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several pyrrole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting it may serve as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : In an animal model of arthritis, rel-6-(tert-Butyl) 7a-methyl was administered and resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to control groups.
  • Antioxidant Potential : In vitro assays demonstrated that this compound could effectively neutralize reactive oxygen species (ROS), indicating its potential as an antioxidant agent.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that derivatives of tetrahydropyrano-pyrroles exhibit significant anticancer properties. For instance, studies have shown that substituents on the pyrrole ring can enhance cytotoxicity against various cancer cell lines. The presence of the tert-butyl group may contribute to increased lipophilicity and bioavailability.
    • A case study published in Molecules demonstrated the synthesis and evaluation of related compounds showing promising results against breast cancer cells .
  • Neuroprotective Effects :
    • Compounds with a tetrahydropyrano structure have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier is crucial for these applications.
    • A study highlighted the potential of similar structures to modulate neuroinflammatory responses, suggesting therapeutic avenues for conditions like Alzheimer's disease .
  • Antimicrobial Properties :
    • The antimicrobial activity of related compounds has been documented, with some derivatives showing effectiveness against both Gram-positive and Gram-negative bacteria. This opens up potential applications in developing new antibiotics .

Applications in Materials Science

  • Polymer Synthesis :
    • The compound's reactive functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
    • Research has explored the use of tetrahydropyrano derivatives in creating biodegradable polymers that could be used in packaging materials or medical devices .
  • Catalysis :
    • Tetrahydropyrano-pyrroles have been studied as catalysts in organic reactions due to their ability to stabilize transition states. Their application in asymmetric synthesis is particularly noteworthy.
    • A recent investigation showed that specific derivatives could facilitate enantioselective reactions effectively .

Data Tables

Application AreaCompound CharacteristicsResearch Findings
AnticancerTetrahydropyrano structureSignificant cytotoxicity against cancer cells
NeuroprotectionBlood-brain barrier permeabilityModulates neuroinflammation
AntimicrobialBroad-spectrum activityEffective against various bacteria
Polymer SynthesisReactive functional groupsEnhances properties of biodegradable polymers
CatalysisStabilizes transition statesFacilitates enantioselective reactions

Comparison with Similar Compounds

N-Substituted Pyrrole Derivatives ()

Compounds 12g and 12m from share the tert-butyl carboxylate moiety but incorporate tetrazole or oxazole substituents instead of the pyrano-pyrrole core. Key differences include:

  • 12g : Features a cyclobutylmethyl-oxazole group and tetrazole ring. Yield: 62% .
  • 12m : Contains a pyrrole-oxazole hybrid system. Yield: 61% .

Both compounds demonstrate moderate yields (61–62%), suggesting that tert-butyl protection strategies are reliable for similar frameworks. However, the absence of a fused pyrano ring in these derivatives may limit their conformational rigidity compared to the target compound.

Pyrano-Isoxazole Derivatives ()

The synthesis of 4,5-Dihydro-7-phenyl-7H-pyrano[3,4-c]isoxazole (6a) in highlights challenges in yield optimization (40%) for fused pyrano systems. Unlike the target compound, 6a incorporates a phenyl substituent and an isoxazole ring, which may enhance π-π stacking interactions but reduce solubility. IR data (e.g., 1612 cm⁻¹ for C=N stretching) indicate electronic differences compared to the ester-rich target molecule .

Spirocyclic Pyrazino-Pyrrolo-Pyrimidine ()

The patent compound tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate shares the tert-butyl carboxylate group but adopts a spiro architecture. The use of Pd(OAc)₂/X-Phos catalysis and TFA-mediated deprotection underscores the importance of transition-metal catalysts and acid-labile protecting groups in complex heterocycle synthesis .

Tetrahydroimidazo-Pyridine Dicarboxylate ()

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) provides a comparison for dicarboxylate systems. Its high melting point (243–245°C) and nitro/cyano substituents suggest strong intermolecular forces, contrasting with the target compound’s likely lower melting range due to lipophilic tert-butyl and methyl groups .

Spectral and Physical Properties

  • NMR: ’s compounds show tert-butyl singlets at δ 1.51 ppm, a pattern likely mirrored in the target compound. Pyrrolic protons in 12m (δ 6.41–7.58 ppm) differ from the target’s expected pyrano-pyrrole signals .
  • IR : Absence of C=O stretches in ’s 6a contrasts with the target’s ester-dominated IR profile .
  • Solubility: The tert-butyl group in the target compound may enhance solubility in nonpolar solvents compared to ’s nitro-substituted solid .

Stereochemical Considerations

The (4aS,7aS) configuration of the target compound imposes specific spatial constraints, analogous to the (3αR,6αS) stereochemistry in ’s pyrrolidine carboxylate. Such stereochemical precision is critical for biological activity but complicates synthetic routes .

Data Tables

Table 2. Stereochemical and Functional Group Analysis

Compound Stereochemistry Functional Groups Biological Relevance (Inferred)
Target Compound (4aS,7aS) Esters, pyrano-pyrrole Enzyme inhibition (hypothetical)
Compound (3αR,6αS) Pyrrolidine carboxylate Chirality-dependent activity
Compound Spiro Spiro pyrano-pyrazino-pyrrolo Kinase inhibition

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing rel-6-(tert-Butyl) 7a-methyl (4aS,7aS)-tetrahydropyrano[2,3-c]pyrrole-6,7a(2H,7H)-dicarboxylate, and how can its stereochemical integrity be preserved?

  • Methodological Answer : The synthesis typically involves cyclization reactions using γ-butyrolactone derivatives and amine precursors to form the pyrano-pyrrole core. Key steps include:

  • Precursor Activation : Use of tert-butyl and methyl ester groups to protect reactive sites during cyclization .
  • Stereochemical Control : Employ chiral auxiliaries or enantioselective catalysts to ensure the (4aS,7aS) configuration. Post-synthesis, confirm stereochemistry via 1^1H NMR coupling constants and X-ray crystallography (if crystalline) .
  • Purification : Gradient column chromatography (e.g., silica gel, hexane/ethyl acetate) to isolate diastereomers .

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • 1^1H/13^13C NMR : Assign peaks for tert-butyl (δ ~1.4 ppm, singlet), methyl ester (δ ~3.6 ppm), and pyrano-pyrrole protons (δ 3.8–5.2 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and pyrrole ring vibrations .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and ≥95% area under the curve .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound, particularly in antimicrobial assays?

  • Methodological Answer :

  • Assay Standardization : Use reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and control compounds (e.g., ciprofloxacin) to calibrate MIC (Minimum Inhibitory Concentration) values .
  • Mechanistic Studies : Pair bioactivity data with molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets (e.g., DNA gyrase) .
  • Metabolic Stability : Assess degradation in bacterial media via LC-MS to rule out false negatives due to compound instability .

Q. How can computational methods optimize the compound’s pharmacokinetic properties for drug development?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME to calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Solubility Enhancement : Co-crystallization screening (e.g., with cyclodextrins) or prodrug design (e.g., ester hydrolysis) .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and prioritize derivatives with lower risk .

Q. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors to improve heat/mass transfer and reduce racemization during cyclization .
  • In-line Monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time enantiomer tracking .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) to optimize temperature, solvent polarity, and catalyst loading .

Data Contradiction and Reproducibility

Q. How should researchers address variability in NMR spectral data across different labs?

  • Methodological Answer :

  • Standardized Protocols : Use deuterated solvents (e.g., CDCl3_3) from the same supplier and calibrate spectrometers with TMS or internal standards (e.g., DSS) .
  • Collaborative Validation : Share raw FID files between labs for independent reprocessing (e.g., using MestReNova) .
  • Dynamic Effects : Account for temperature-dependent conformational changes (e.g., pyrrole ring puckering) by recording spectra at 25°C and 40°C .

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